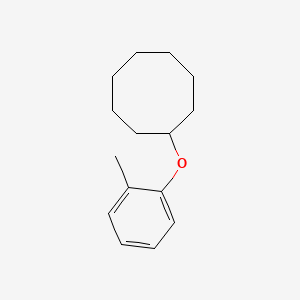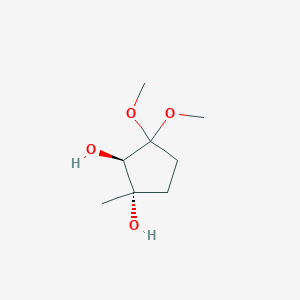
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol is a chiral compound with significant importance in organic chemistry. It is characterized by its two hydroxyl groups and two methoxy groups attached to a cyclopentane ring. The stereochemistry of this compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a cyclopentane derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as chromatography, ensures the production of the desired enantiomer with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism by which (1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The stereochemistry plays a crucial role in determining the compound’s biological activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol: The enantiomer of the compound with opposite stereochemistry.
(1S,2R)-2-bromocyclopentanol: A similar compound with a bromine atom instead of methoxy groups.
(1S,2R)-2-hydroxycyclopentanone: A related compound with a ketone group.
Uniqueness
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol is unique due to its specific stereochemistry and the presence of both methoxy and hydroxyl groups. This combination of functional groups and chiral centers makes it a valuable compound in asymmetric synthesis and chiral catalysis.
Properties
CAS No. |
918403-83-5 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol |
InChI |
InChI=1S/C8H16O4/c1-7(10)4-5-8(11-2,12-3)6(7)9/h6,9-10H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
JNPAQBQBKHQWMF-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@]1(CCC([C@@H]1O)(OC)OC)O |
Canonical SMILES |
CC1(CCC(C1O)(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)
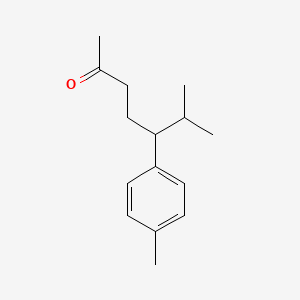
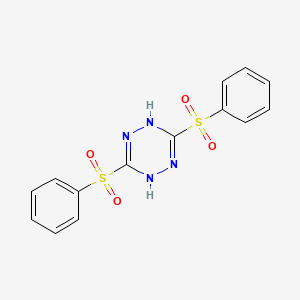
![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)
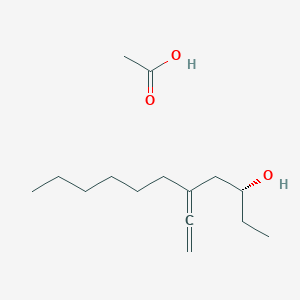
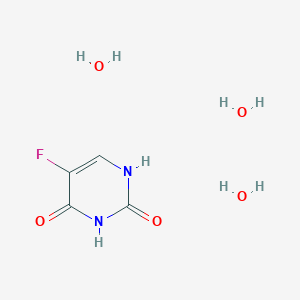
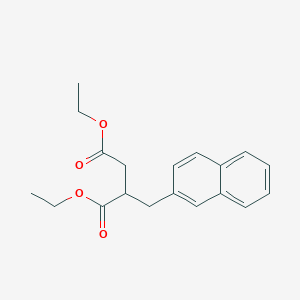
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
